

biological activity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-amino-N-(4-chlorophenyl)benzenesulfonamide
Cat. No.:	B094786

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity of **4-amino-N-(4-chlorophenyl)benzenesulfonamide**

Foreword: The Enduring Legacy of the Sulfonamide Scaffold

From the paradigm-shifting discovery of prontosil, the first commercially available antibacterial agent, the benzenesulfonamide moiety has remained a cornerstone of medicinal chemistry.^[1] Its remarkable versatility is evident in a vast array of therapeutic agents, including diuretics, antidiabetic drugs, and anticonvulsants. The primary sulfonamide group's ability to act as a zinc-binding group has made it a privileged scaffold for designing enzyme inhibitors, most notably for carbonic anhydrases (CAs), a family of enzymes implicated in numerous pathologies from glaucoma to cancer.^{[1][2]}

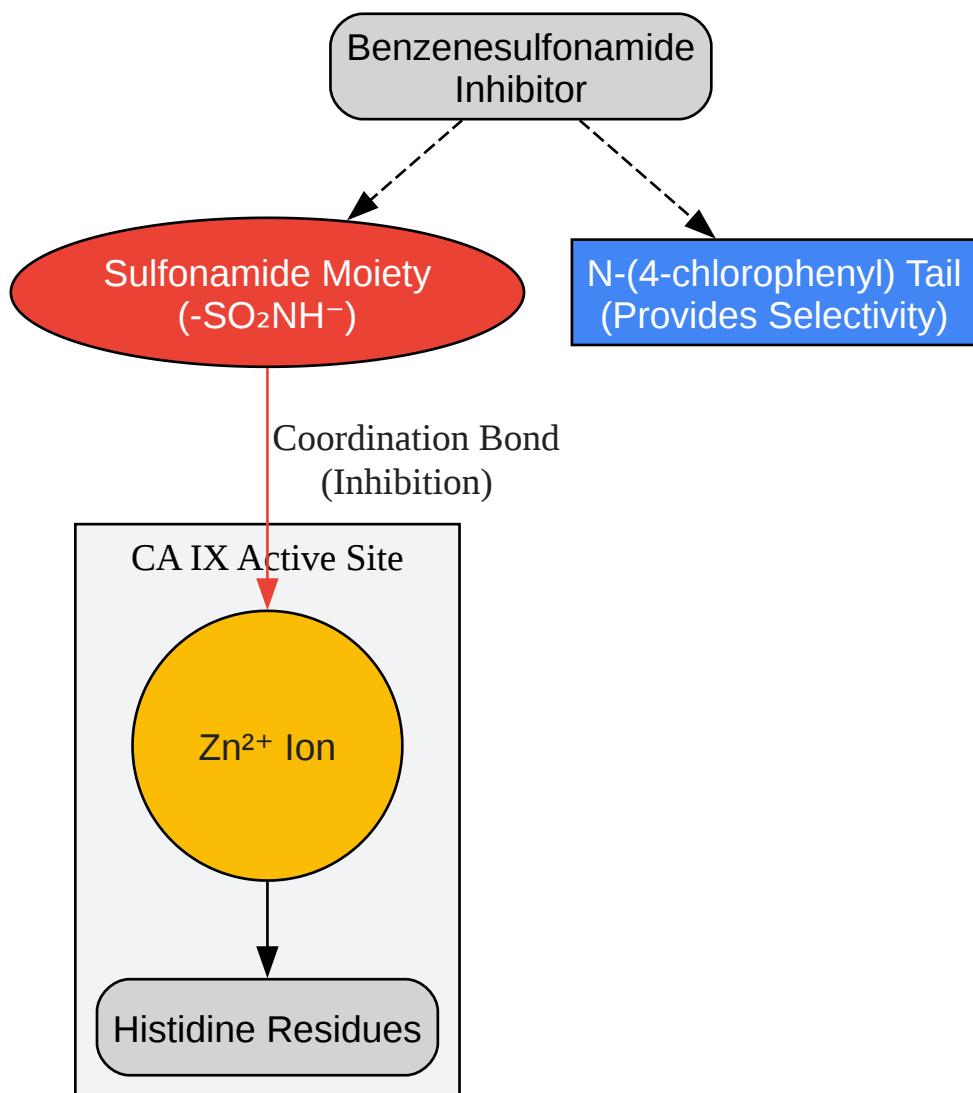
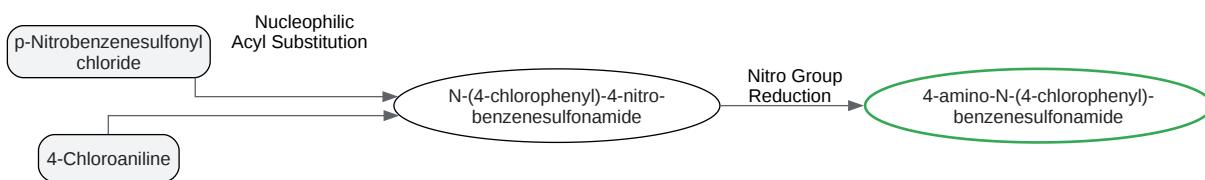
This guide focuses on a specific, yet representative, member of this class: **4-amino-N-(4-chlorophenyl)benzenesulfonamide**. We will dissect its chemical synthesis, explore its known and potential biological activities based on extensive research into its derivatives, and provide detailed experimental frameworks for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.

Compound Profile: 4-amino-N-(4-chlorophenyl)benzenesulfonamide

This secondary sulfonamide serves as a foundational structure for numerous derivatives. Its key features—the 4-amino group, the central benzenesulfonamide core, and the N-linked 4-chlorophenyl "tail"—each play a critical role in defining its physicochemical properties and biological interactions.

- IUPAC Name: **4-amino-N-(4-chlorophenyl)benzenesulfonamide**[\[3\]](#)
- CAS Number: 16803-92-2[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₁₂H₁₁ClN₂O₂S[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Weight: 282.75 g/mol [\[3\]](#)[\[6\]](#)

Table 1: Physicochemical Properties



Property	Value	Source
Molecular Weight	282.75 g/mol	PubChem [3]
XLogP3	2.7	PubChem [3]
Hydrogen Bond Donor Count	2	PubChem [3]
Hydrogen Bond Acceptor Count	4	PubChem [3]
Rotatable Bond Count	3	PubChem [3]

Chemical Synthesis and Characterization

The synthesis of **4-amino-N-(4-chlorophenyl)benzenesulfonamide** is a multi-step process that leverages fundamental reactions in organic chemistry. The general strategy involves the formation of the sulfonamide bond followed by the modification of a functional group on the benzene ring.

Synthetic Workflow

The most common pathway begins with a protected or precursor form of the 4-amino group, typically a nitro group, which is later reduced in the final step. This approach prevents unwanted side reactions with the amino group during the initial sulfonylation step.

[Click to download full resolution via product page](#)

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide drug.

Mechanism 2: Induction of Mitochondrial Dysfunction

- Rationale: Some N-(4-chlorophenyl)- γ -amino acid derivatives have been shown to target mitochondria, the powerhouses of the cell. [7] By disrupting mitochondrial function, these compounds can trigger a cascade of events leading to cell death.
- Key Events:
 - Induction of mitochondrial injury.
 - Increased production of Reactive Oxygen Species (ROS).
 - Significant reduction in ATP synthesis.
 - Initiation of apoptosis (programmed cell death). [7] Table 2: Anticancer Activity of Selected Benzenesulfonamide Derivatives

Derivative Class	Cancer Cell Line	Reported Activity (IC ₅₀)	Reference
N-(4-chlorophenyl)- γ -amino acid	A549 (NSCLC)	38.38 μ M	[7]
s-Triazine Sulfonamide	MDA-MB-468 (Breast)	1.48 μ M	[2]
1,2,4-Triazine Sulfonamide	HT-29 (Colon)	1.5 - 3 μ M	[8]
N-(heterocyclphenyl)benzenesulfonamide	HCT116 (Colorectal)	0.12 μ M	[9]

Antimicrobial Activity

The historical basis of sulfonamide pharmacology is rooted in antimicrobial action. While bacterial resistance to older sulfa drugs is widespread, novel sulfonamide derivatives continue to be explored as effective antimicrobial agents.

- **Mechanism of Action:** The classic mechanism for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors. Bacteria require folic acid for DNA and RNA synthesis, so blocking its production is bacteriostatic.
- **Observed Activity:** Studies on derivatives bearing the 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have demonstrated activity against Gram-positive bacterial strains. [10] Other related structures have shown inhibitory effects on bacteria such as *Klebsiella pneumoniae*, *Staphylococcus aureus*, and *Escherichia coli*. [11]

Methodologies for Biological Evaluation

To validate the therapeutic potential of **4-amino-N-(4-chlorophenyl)benzenesulfonamide** or its derivatives, rigorous and standardized biological assays are required.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic (cell-killing) potential of a compound.

[Click to download full resolution via product page](#)

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

- **Cell Seeding:** Plate a suspension of cancer cells (e.g., A549, MDA-MB-468) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

- Compound Treatment: Prepare serial dilutions of **4-amino-N-(4-chlorophenyl)benzenesulfonamide** in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
- Incubation: Return the plate to the incubator for 48-72 hours.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

- Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., *S. aureus*) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.

- Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Conclusion and Future Directions

4-amino-N-(4-chlorophenyl)benzenesulfonamide represents a valuable chemical scaffold with significant, albeit largely untapped, therapeutic potential. The extensive body of research on its derivatives strongly suggests promising avenues in both oncology and infectious disease.

Key Insights:

- Anticancer Potential: The primary opportunity lies in designing derivatives that can selectively inhibit tumor-associated carbonic anhydrase isoforms like CA IX. Further exploration of mechanisms involving mitochondrial disruption could yield novel therapeutic strategies. [2][7]*
- Antimicrobial Development: While classic sulfa drug resistance is a challenge, the scaffold can be modified to create novel agents that may evade existing resistance mechanisms or target different bacterial enzymes.

Future Research:

- Synthesis of a Focused Library: A library of derivatives should be synthesized, modifying the 4-amino group and exploring different substitutions on the N-phenyl ring to probe structure-activity relationships systematically.
- Isoform-Selective CA Inhibition: Screen new compounds against a panel of human CA isoforms to identify selective inhibitors of CA IX and XII, which could lead to anticancer drugs with fewer side effects. [1]3. Combination Therapies: Investigate the synergistic effects of potent derivatives with standard chemotherapeutic agents, as has been shown for related compounds. [7]4. ADMET Profiling: Conduct early-stage absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to ensure that biologically active compounds also possess drug-like properties.

By leveraging the principles of medicinal chemistry and modern biological screening, the **4-amino-N-(4-chlorophenyl)benzenesulfonamide** core can serve as a launchpad for the development of next-generation targeted therapies.

References

- Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. *Molecules*, 18(11), 13357-13380.
- PubChem (n.d.). **4-amino-N-(4-chlorophenyl)benzenesulfonamide**. National Center for Biotechnology Information.
- PubChem (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information.
- PrepChem (n.d.). Synthesis of 4-aminobenzenesulfonamide.
- Apostol, T.-V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. *Molecules*, 26(17), 5122.
- Vaickelionienė, R., et al. (2021). A N-(4-chlorophenyl)- γ -amino acid derivative synergizes with cytosine arabinoside to induce the death of Non-Small Cell Lung Cancer cells. *Biomedicine & Pharmacotherapy*, 143, 112224.
- Vaškevičienė, I., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. *International Journal of Molecular Sciences*, 24(13), 10998.
- Google Patents (1987). US4698445A - 4-amino benzenesulfonamides.
- Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzenesulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. *Scientific Reports*, 12(1), 16766.
- ResearchGate (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
- Sławiński, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. *International Journal of Molecular Sciences*, 22(19), 10583.
- De Vita, D., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β -Catenin with Enhanced Antitumor Activity and Metabolic Stability. *Journal of Medicinal Chemistry*.
- Sivasakthivel, P., & Rajasekaran, K. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide. *Journal of Drug Delivery and Therapeutics*, 9(2-s), 49-52.

- Al-Masoudi, W. A., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. *Baghdad Science Journal*, 19(6), 1361.
- ResearchGate (n.d.). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α -AMINO ACIDS.
- Cheméo (n.d.). **4-amino-N-(4-chlorophenyl)benzenesulfonamide**.
- Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. *Molecules*, 26(23), 7175.
- Peříková, M., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. *Molecules*, 26(16), 4930.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzenesulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-amino-N-(4-chlorophenyl)benzenesulfonamide | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]
- 6. chemeo.com [chemeo.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β -Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- To cite this document: BenchChem. [biological activity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094786#biological-activity-of-4-amino-n-4-chlorophenyl-benzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com